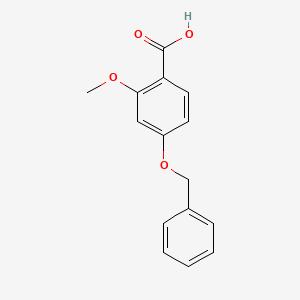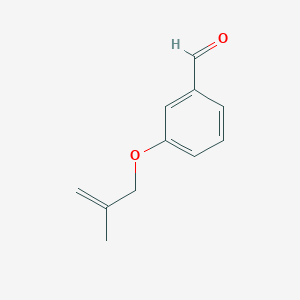
3-(2-Methyl-allyloxy)-benzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of benzaldehyde derivatives can be complex and often involves multiple steps. For example, the synthesis of 3-benzoyl-2-quinolinecarboxaldehyde involves the formation of a fluorogenic reagent for the detection of primary amines . Similarly, the synthesis of azo-benzoic acids and their precursors, which include benzaldehyde derivatives, is achieved through a series of reactions that are characterized using various spectroscopic techniques . These methods could potentially be adapted for the synthesis of 3-(2-Methyl-allyloxy)-benzaldehyde.
Molecular Structure Analysis
The molecular structure of benzaldehyde derivatives is often confirmed using spectroscopic techniques such as NMR, UV-VIS, and IR spectroscopy. For instance, the structure of 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde was determined using these methods, along with X-ray crystallography . The molecular structure and geometries of azo-benzoic acids were optimized using B3LYP density functional theory . These techniques could be applied to determine the molecular structure of 3-(2-Methyl-allyloxy)-benzaldehyde.
Chemical Reactions Analysis
Benzaldehyde derivatives participate in various chemical reactions. For example, the reaction of benzaldehydes with hexachlorocyclotriphosphazene leads to the formation of a specific benzaldehyde derivative . The Wittig reaction is another common reaction involving benzaldehydes, where they are converted to cinnamic acids or arylpropiolic acids in an aqueous medium . These reactions highlight the reactivity of the benzaldehyde moiety, which would be relevant for 3-(2-Methyl-allyloxy)-benzaldehyde.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzaldehyde derivatives can be deduced from their molecular structure. For example, the presence of intra- and intermolecular C–H···O short contacts in 2-methoxy-benzaldehyde suggests the possibility of dimerization in the solid and liquid states . The spectroscopic studies of benzaldehyde derivatives provide information about their absorption spectra and the influence of solvent composition and pH on their behavior in solution . These properties are important for understanding the behavior of 3-(2-Methyl-allyloxy)-benzaldehyde in different environments.
Scientific Research Applications
Green Chemistry and Organic Synthesis
- 3-(2-Methyl-allyloxy)-benzaldehyde and its derivatives play a significant role in green chemistry applications. Verdía et al. (2017) describe an undergraduate experiment utilizing an ionic liquid as a solvent and catalyst for the Knoevenagel condensation between benzaldehyde and malononitrile, which is an innovative approach in chemical research and education focused on green chemistry principles (Verdía, Santamarta, & Tojo, 2017).
Biocompatible Chemosensors
- Research has also explored the use of benzaldehyde derivatives as biocompatible chemosensors. Dhawa et al. (2020) investigated compounds derived from benzaldehyde for their efficacy as fluorescent chemosensors for pH, which could discriminate between normal cells and cancer cells, demonstrating their potential in medical diagnostics (Dhawa, Hazra, Barma, Pal, Karmakar, & Roy, 2020).
Polymer Characterization and Bioproduction
- In the field of biotechnology, benzaldehyde derivatives are used in the bioproduction of flavors. Craig and Daugulis (2013) conducted research on the bioproduction of benzaldehyde using Pichia pastoris in a two-phase partitioning bioreactor, which has significant implications for the flavor industry (Craig & Daugulis, 2013).
Mechanism of Action
Target of Action
It’s known that similar compounds have shown antimicrobial activity
Mode of Action
Compounds with similar structures have been found to exhibit antimicrobial properties . They may interact with microbial cells, disrupting their normal functions and leading to cell death. The specific interactions and changes caused by this compound remain to be elucidated.
Biochemical Pathways
It’s possible that this compound could interfere with essential biochemical processes in microbial cells, such as cell wall synthesis or dna replication, given its potential antimicrobial activity
Result of Action
Based on its potential antimicrobial activity , it may lead to the death of microbial cells. The specific molecular and cellular changes induced by this compound remain to be determined.
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(2-methylprop-2-enoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-9(2)8-13-11-5-3-4-10(6-11)7-12/h3-7H,1,8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEUNLNJRSTCMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=CC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424600 | |
| Record name | 3-(2-Methyl-allyloxy)-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methyl-allyloxy)-benzaldehyde | |
CAS RN |
38002-95-8 | |
| Record name | 3-(2-Methyl-allyloxy)-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



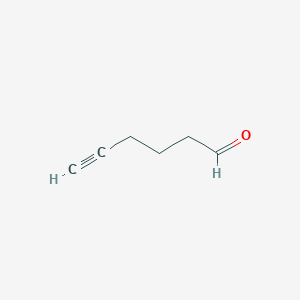




![Benzonitrile, 2-[2-[4-[2-(3-cyanophenyl)ethenyl]phenyl]ethenyl]-](/img/structure/B1336297.png)
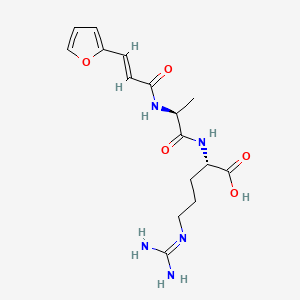


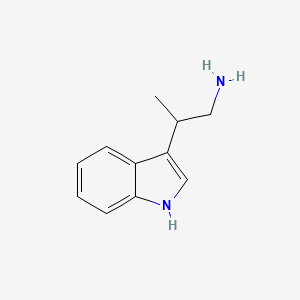
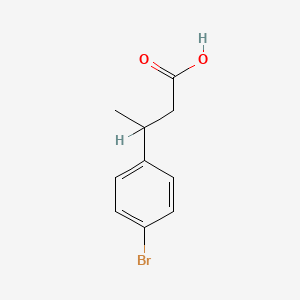
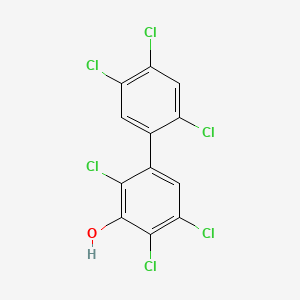
![(6R,8S,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1336310.png)
